molecular formula C15H12ClF2NO3 B10951703 N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10951703
M. Wt: 327.71 g/mol
InChI Key: BUOVWVCNEPQGLH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is an organic compound that features a benzamide core substituted with chlorophenyl, difluoromethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to yield the benzamide.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.

    Final Assembly: The final compound is obtained by coupling the intermediate products under appropriate conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorophenyl group may interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-(trifluoromethoxy)-3-methoxybenzamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    N-(2-chlorophenyl)-4-(methoxy)-3-methoxybenzamide: Lacks the fluorinated group, which may affect its biological activity and chemical properties.

Uniqueness

N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H12ClF2NO3

Molecular Weight

327.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C15H12ClF2NO3/c1-21-13-8-9(6-7-12(13)22-15(17)18)14(20)19-11-5-3-2-4-10(11)16/h2-8,15H,1H3,(H,19,20)

InChI Key

BUOVWVCNEPQGLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)OC(F)F

Origin of Product

United States

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